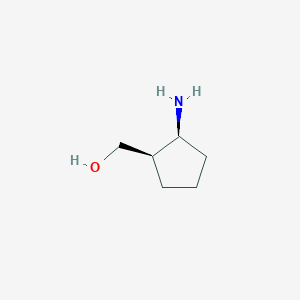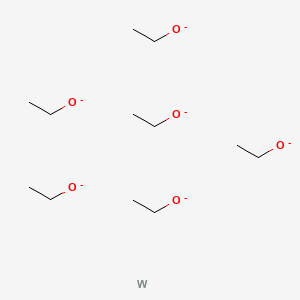
H-Gly-Ala-Ala-OH
Übersicht
Beschreibung
The compound H-Gly-Ala-Ala-OH is a tripeptide consisting of glycine, alanine, and alanine. Tripeptides are short chains of amino acids linked by peptide bonds. This particular tripeptide is composed of glycine at the N-terminus, followed by two alanine residues, and a free carboxyl group at the C-terminus. Tripeptides like this compound are of significant interest in biochemistry and molecular biology due to their roles in protein synthesis and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ala-Ala-OH typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The most common method involves the use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for protecting the amino groups, and esterification for protecting the carboxyl groups.
Protection of Amino Acids: The amino group of glycine is protected using Boc or Fmoc, and the carboxyl group is esterified.
Coupling Reaction: The protected glycine is then coupled with alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free tripeptide this compound.
Industrial Production Methods
In industrial settings, the synthesis of tripeptides like this compound is often carried out using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of peptides in large quantities. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Ala-Ala-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino acids in the peptide can be substituted with other amino acids through peptide bond formation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Coupling Reagents: DCC, DIC, and HOBt are frequently used in peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
H-Gly-Ala-Ala-OH has several scientific research applications, including:
Chemistry: Used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: Studied for its role in protein synthesis and as a substrate for peptidases.
Medicine: Investigated for its potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: Used in the production of peptide-based materials and as a standard in analytical techniques like high-performance liquid chromatography (HPLC).
Wirkmechanismus
The mechanism of action of H-Gly-Ala-Ala-OH involves its interaction with enzymes and receptors in biological systems. As a tripeptide, it can be recognized and cleaved by peptidases, releasing its constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-Gly-Gly-OH: A tripeptide consisting of three glycine residues.
H-Ala-Ala-Ala-OH: A tripeptide consisting of three alanine residues.
H-Gly-Ala-Gly-OH: A tripeptide with glycine at both the N-terminus and C-terminus, and alanine in the middle.
Uniqueness
H-Gly-Ala-Ala-OH is unique due to its specific sequence of glycine followed by two alanine residues. This sequence can influence its interaction with enzymes and receptors, as well as its physical and chemical properties. The presence of glycine, the smallest amino acid, at the N-terminus, and two alanine residues can affect the peptide’s flexibility and stability.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(10-6(12)3-9)7(13)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZFYUXZZHOAD-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)


